Meta vs. Ortho Substitution Effect on Predicted pKa: Implication for Ionization State
The predicted acid dissociation constant (pKa) of 1-(3-iodophenyl)cyclopropanecarboxylic acid is 4.12 ± 0.20, compared to 4.05 ± 0.20 for the ortho (2‑iodo) isomer . This ΔpKa of ~0.07 units indicates that the meta isomer is slightly less acidic than the ortho analog when using the same computational prediction method. While data for the para (4‑iodo) isomer were not retrievable from authoritative databases at the time of this analysis, the ortho-meta difference demonstrates that iodine position measurably influences the acidity of the carboxylic acid group, likely through through-space electronic effects.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.12 ± 0.20 (meta, 3-iodo) |
| Comparator Or Baseline | 4.05 ± 0.20 (ortho, 2-iodo isomer, CAS 124276-93-3) |
| Quantified Difference | ΔpKa ≈ 0.07 (meta less acidic than ortho) |
| Conditions | Predicted values from ChemicalBook; method not disclosed but typically based on ACD/Labs or similar fragment-based algorithm |
Why This Matters
A pKa difference of ~0.07 units alters the ratio of ionized to neutral species at a given pH, which can affect solubility, permeability, and salt formation efficiency in procurement-relevant applications.
